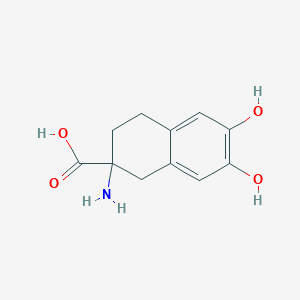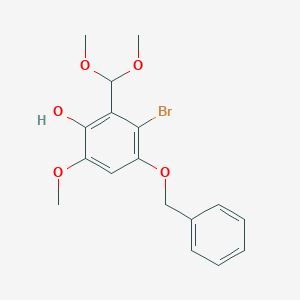
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of a benzyloxy group, a bromine atom, and methoxy groups attached to a phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts like Lewis acids to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the benzyloxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but lacks the bromine and methoxy groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with different substituents on the phenolic ring.
Uniqueness
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and multiple methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
60582-35-6 |
|---|---|
Formule moléculaire |
C17H19BrO5 |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
3-bromo-2-(dimethoxymethyl)-6-methoxy-4-phenylmethoxyphenol |
InChI |
InChI=1S/C17H19BrO5/c1-20-13-9-12(23-10-11-7-5-4-6-8-11)15(18)14(16(13)19)17(21-2)22-3/h4-9,17,19H,10H2,1-3H3 |
Clé InChI |
FWNQLVFQFAZOFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1O)C(OC)OC)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)


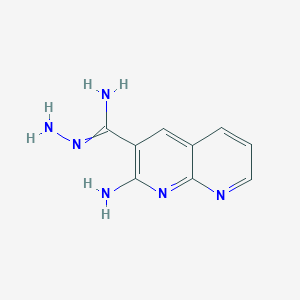
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)
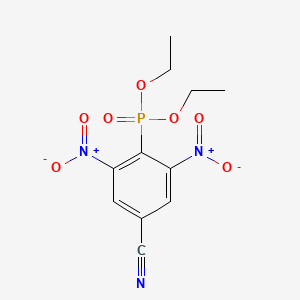

![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)
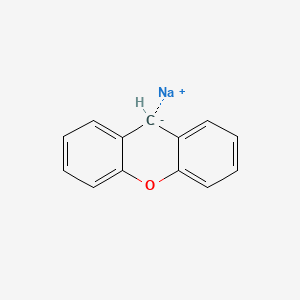

![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)

